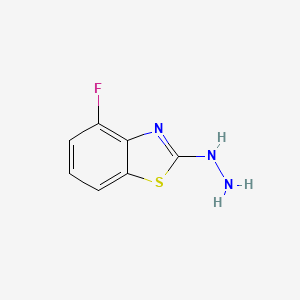

4-Fluoro-2-hydrazinyl-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-2-hydrazinyl-1,3-benzothiazole is a chemical compound that has been studied for its potential biological and pharmacological properties . It is a part of the benzothiazole family, which is a privileged bicyclic ring system with multiple applications . Benzothiazoles are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound is complex and has been studied using computational methods . The structure is designed keeping in view the structural requirement of the pharmacophore . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively. The anticonvulsant activity of the titled compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series showed significant protection at a dose of 100 mg/kg in mice .科学的研究の応用

Preclinical Evaluation and Antitumor Properties

Novel Antitumor Activity : Compounds related to 4-Fluoro-2-hydrazinyl-1,3-benzothiazole, such as 2-(4-amino-3-methylphenyl)benzothiazoles, exhibit selective and potent antitumor properties. Their mechanism involves cytochrome P450 1A1-induced biotransformation, producing active metabolites. Metabolic inactivation is mitigated by structural modifications, such as fluorination, enhancing antitumor efficacy. These compounds are effective against breast and ovarian cancer cell lines and xenograft tumors, with manageable side effects in preclinical models (Bradshaw et al., 2002).

Synthesis and Biological Properties : The synthesis of fluorinated derivatives, focusing on enhancing cytotoxicity in human cancer cell lines while maintaining specificity, has led to compounds with broad-spectrum antitumor activity. These efforts aim to identify candidates for pharmaceutical development, with certain derivatives showing potent activity across different cancer cell lines (Hutchinson et al., 2001).

Mechanism of Action and Drug Development

DNA Adduct Formation and Cell Cycle Arrest : The antitumor efficacy of these compounds is linked to their ability to form DNA adducts and induce cell cycle arrest in sensitive cancer cells. A fully functional aryl hydrocarbon receptor signaling pathway is crucial for cytotoxicity, highlighting the complex interaction between these compounds and cellular mechanisms for antitumor activity (Trapani et al., 2003).

Development of Prodrugs for Clinical Evaluation : Addressing the challenges of poor water solubility and bioavailability, amino acid prodrugs of antitumor benzothiazoles have been developed. These prodrugs exhibit desirable pharmaceutical properties, such as good water solubility and stability, and have been selected for phase 1 clinical trials, marking a significant step towards clinical application (Hutchinson et al., 2002).

Applications Beyond Cancer Treatment

- Sensing and Diagnostic Applications : Beyond antitumor activity, certain benzothiazole derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations. These applications demonstrate the versatility of benzothiazole derivatives in various scientific and technological fields, extending their utility beyond chemotherapeutic applications (Tanaka et al., 2001).

作用機序

Target of Action

tuberculosis , suggesting that this compound may target enzymes or proteins essential for the survival of this bacterium.

Mode of Action

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect pathways crucial for the survival and replication of M. tuberculosis.

Result of Action

tuberculosis , suggesting that this compound may induce molecular and cellular changes that inhibit the growth of this bacterium.

生化学分析

Biochemical Properties

4-Fluoro-2-hydrazinyl-1,3-benzothiazole has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .

Cellular Effects

The effects of this compound on cells and cellular processes are still under investigation. It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, one study showed that a compound in the series exhibited 75% protection at a dose of 100 mg/kg in mice

特性

IUPAC Name |

(4-fluoro-1,3-benzothiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGVEMYIOVYRHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide](/img/structure/B2727275.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2727276.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2727277.png)

![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)

![Ethyl 4-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2727282.png)

![2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2727288.png)

![2-[(5-Methylthiophen-2-yl)formamido]acetic acid](/img/structure/B2727289.png)

![1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2727290.png)

![2-[(2-Fluorobenzoyl)amino]propanoic acid](/img/structure/B2727291.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2727293.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2727296.png)